molecular formula C19H13F B13420683 Benz(a)anthracene, 4-fluoro-10-methyl- CAS No. 2990-70-7

Benz(a)anthracene, 4-fluoro-10-methyl-

Cat. No.: B13420683
CAS No.: 2990-70-7
M. Wt: 260.3 g/mol
InChI Key: CDINAQYMBJWKKQ-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 4-fluoro-10-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 10th position on the benz(a)anthracene structure. Benz(a)anthracene itself is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz(a)anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst . For the specific synthesis of 4-fluoro-10-methyl-benz(a)anthracene, a fluorinated precursor and a methylating agent would be used under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, including catalytic hydrogenation, halogenation, and cyclization reactions. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of these reactions .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 4-fluoro-10-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

Benz(a)anthracene, 4-fluoro-10-methyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Research on its biological effects helps understand the mechanisms of carcinogenesis and the impact of environmental pollutants.

    Medicine: Studies on its derivatives contribute to the development of anticancer drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other organic materials

Mechanism of Action

The mechanism by which benz(a)anthracene, 4-fluoro-10-methyl- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and disrupting normal cellular processes. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. These interactions can activate signaling pathways involved in cell proliferation, apoptosis, and carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracene, 4-fluoro-10-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and biological properties. The fluorine atom can increase the compound’s stability and resistance to metabolic degradation, while the methyl group can influence its reactivity and interaction with biological targets .

Biological Activity

Benz(a)anthracene, 4-fluoro-10-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This article explores its biological activity, including tumor-initiating potential, mutagenic properties, and metabolic activation pathways.

Chemical Structure and Properties

Benz(a)anthracene, 4-fluoro-10-methyl- is characterized by the presence of a fluorine atom and a methyl group at specific positions on the benz[a]anthracene structure. The modifications in the structure can significantly influence its biological behavior.

Tumor Initiation Studies

Research indicates that derivatives of benz(a)anthracene exhibit varying levels of tumor-initiating activity. In a study examining the tumor-initiating potential of 4-fluoro-7,12-dimethylbenz[a]anthracene, it was found that at a dose of 200 nmol per mouse, there was weak activity leading to an average of 0.6 papillomas per mouse. In contrast, other derivatives showed more pronounced activity; for instance, 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene demonstrated significant tumor initiation capabilities with doses resulting in higher papilloma counts .

Mutagenicity

The mutagenic potential of 4-fluoro-10-methyl-benz(a)anthracene has been evaluated using various assays. Specifically, it has been reported to be mutagenic in strains of Salmonella typhimurium (TA98 and TA100), both in the presence and absence of metabolic activation (rat liver S9 fraction). This suggests that metabolic activation may not be strictly necessary for its mutagenic effects .

Metabolic Activation Pathways

The biological activity of benz(a)anthracene compounds is often linked to their metabolic activation pathways. The formation of "bay-region" diol-epoxides is a critical mechanism through which these compounds exert their carcinogenic effects. Studies have shown that while benz(a)anthracene typically activates through bay-region diol-epoxides, other metabolic routes may also contribute to its overall biological activity .

Comparative Biological Activity

A comparative analysis of various benz(a)anthracene derivatives highlights the influence of structural modifications on their biological properties. The following table summarizes key findings from studies on different derivatives:

CompoundTumor Initiation Activity (Papillomas per Mouse)Mutagenicity (S. typhimurium Strains)
Benz(a)anthraceneHigh (varies by dose)Yes
4-Fluoro-7,12-dimethylbenz[a]anthracene0.6 at 200 nmolYes
1,2,3,4-Tetrahydro-7,12-dimethylbenz[a]anthraceneUp to 9.5 at higher dosesYes
3-Fluoro-7-methylbenz[a]anthraceneModerateYes

Case Studies

In one notable case study involving the administration of various PAHs including benz(a)anthracene derivatives to laboratory animals, researchers observed that certain structural modifications led to increased tumorigenic potential. For instance, the introduction of a fluorine atom at specific positions was correlated with enhanced carcinogenicity compared to non-fluorinated analogs .

Properties

CAS No.

2990-70-7

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

4-fluoro-10-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13F/c1-12-5-6-13-10-14-7-8-17-16(3-2-4-19(17)20)18(14)11-15(13)9-12/h2-11H,1H3

InChI Key

CDINAQYMBJWKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=CC4=C3C=CC=C4F)C=C2C=C1

Origin of Product

United States

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